![molecular formula C18H22ClNO B4880502 N-[4-(1-adamantyl)-2-chlorophenyl]acetamide](/img/structure/B4880502.png)
N-[4-(1-adamantyl)-2-chlorophenyl]acetamide
Overview
Description
N-[4-(1-adamantyl)-2-chlorophenyl]acetamide, commonly known as ACPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACPD belongs to the class of adamantane derivatives and is a potent agonist of metabotropic glutamate receptors.
Scientific Research Applications
ACPD has been extensively studied for its potential applications in scientific research. It has been shown to be a potent agonist of metabotropic glutamate receptors, which are involved in a wide range of physiological and pathological processes. ACPD has been used to investigate the role of metabotropic glutamate receptors in synaptic plasticity, learning, and memory. It has also been used to study the mechanisms underlying various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease.
Mechanism of Action
ACPD acts as an agonist of metabotropic glutamate receptors, which are G protein-coupled receptors that modulate neuronal excitability and synaptic transmission. Activation of these receptors leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, the adenylyl cyclase (AC) pathway, and the mitogen-activated protein kinase (MAPK) pathway. The downstream effects of these signaling pathways depend on the specific receptor subtype and the cellular context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACPD depend on the specific receptor subtype and the cellular context. ACPD has been shown to modulate synaptic transmission and plasticity, neuronal excitability, and gene expression. It has also been shown to have neuroprotective effects in various models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of ACPD is its high potency and selectivity for metabotropic glutamate receptors. This allows for precise modulation of these receptors without affecting other neurotransmitter systems. ACPD is also relatively stable and easy to handle in the laboratory. One of the main limitations of ACPD is its potential for off-target effects, particularly at high concentrations. Careful experimental design and control are essential to ensure the specificity of ACPD's effects.
Future Directions
There are several future directions for research on ACPD. One area of interest is the development of more selective and potent agonists and antagonists of metabotropic glutamate receptors. These compounds could be used to further elucidate the roles of these receptors in various physiological and pathological processes. Another area of interest is the use of ACPD and related compounds as potential therapeutics for neurological disorders. Further studies are needed to determine the safety and efficacy of these compounds in animal models and in humans.
properties
IUPAC Name |
N-[4-(1-adamantyl)-2-chlorophenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-11(21)20-17-3-2-15(7-16(17)19)18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14H,4-6,8-10H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGXYKWPWLGYJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-adamantyl)-2-chlorophenyl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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